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Compound of Interest

Compound Name: 6-Nitroisoindolin-1-one

Cat. No.: B012580 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous biologically active compounds. The introduction of a nitro group to this scaffold can

significantly modulate the physicochemical properties and pharmacological activities of the

resulting derivatives. This guide provides a comparative analysis of the structure-activity

relationships (SAR) of nitroisoindolinone derivatives, with a focus on their antimicrobial,

anticancer, and enzyme-inhibitory activities. Experimental data from various studies are

presented to elucidate the impact of the nitro substitution and other structural modifications on

the biological efficacy of these compounds.

Antimicrobial Activity
Nitroisoindolinone derivatives, particularly those derived from 3- and 4-nitrophthalic anhydrides,

have been investigated for their antibacterial and antifungal properties. The position of the nitro

group on the isoindolinone core and the nature of the N-substituent are critical determinants of

antimicrobial potency.

Comparison of Antibacterial and Antifungal Activity
A study on new 3- and 4-nitro isoindoline-1,3-dione analogues revealed moderate biological

activities. The following table summarizes the minimum inhibitory concentration (MIC) values of

selected nitroisoindolinone derivatives against various bacterial and fungal strains.
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Compo
und ID

Nitro
Position

N-
Substitu
ent

S.
aureus
(MIC,
µg/mL)

B.
subtilis
(MIC,
µg/mL)

E. coli
(MIC,
µg/mL)

C.
albicans
(MIC,
µg/mL)

A. niger
(MIC,
µg/mL)

1a 3-NO₂ Phenyl >100 >100 >100 >100 >100

1b 3-NO₂

4-

Chloroph

enyl

50 100 >100 100 >100

1c 3-NO₂

4-

Methylph

enyl

>100 >100 >100 >100 >100

2a 4-NO₂ Phenyl 100 50 100 50 100

2b 4-NO₂

4-

Chloroph

enyl

25 50 50 25 50

2c 4-NO₂

4-

Methylph

enyl

50 100 100 50 100

Ciproflox

acin
- - 1.56 0.78 0.78 - -

Fluconaz

ole
- - - - - 6.25 12.5

Structure-Activity Relationship (SAR) Insights:

Position of the Nitro Group: Derivatives with the nitro group at the 4-position of the

isoindolinone ring generally exhibit better antimicrobial activity compared to those with the

nitro group at the 3-position. For instance, compound 2b (4-NO₂) is significantly more potent

than 1b (3-NO₂) against all tested strains.

N-Substituent: The nature of the substituent on the nitrogen atom plays a crucial role. The

presence of a halogen, such as chlorine on the phenyl ring (1b and 2b), tends to enhance
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antimicrobial activity. This is likely due to the increased lipophilicity and electron-withdrawing

nature of the substituent.

General Trend: While active, the synthesized nitroisoindolinone analogues show moderate

potency compared to standard antimicrobial agents like Ciprofloxacin and Fluconazole. This

suggests that the nitroisoindolinone scaffold may serve as a starting point for further

optimization to develop more potent antimicrobial agents.

Experimental Protocols
Synthesis of Nitroisoindolinone Derivatives: New isoindoline-1,3-dione analogues are

synthesized by coupling 3-nitro or 4-nitrophthalic anhydride with appropriate aromatic amines.

Equimolar amounts of the anhydride and the amine are refluxed in a suitable solvent, such as

glacial acetic acid, for several hours. The reaction progress is monitored by thin-layer

chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product

is filtered, washed, and recrystallized to yield the pure N-substituted nitroisoindolinone

derivative.

Antimicrobial Susceptibility Testing (Agar Dilution Method): The in vitro antibacterial and

antifungal activities of the synthesized compounds are determined using the agar dilution

method. A stock solution of each compound is prepared in dimethyl sulfoxide (DMSO). Serial

dilutions of the compounds are prepared and added to molten Mueller-Hinton agar (for

bacteria) or Sabouraud dextrose agar (for fungi) to achieve final concentrations ranging from 1

to 500 µg/mL. The agar is then poured into petri plates. Standardized inoculums of the test

microorganisms are spot-inoculated onto the surface of the agar plates. The plates are

incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi. The MIC is

defined as the lowest concentration of the compound that completely inhibits the visible growth

of the microorganism.

Anticancer Activity
The isoindolinone core is present in several anticancer agents, and the introduction of a nitro

group can enhance cytotoxic activity. While extensive SAR studies on a broad range of

nitroisoindolinone derivatives are limited, data from related compounds provide valuable

insights.
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Comparison of Cytotoxic Activity of Isoindolinone
Analogues
The following table includes data for isoindolinone derivatives, some of which are nitro-

substituted, against various cancer cell lines.

Compound ID Core Structure Substituents
Cancer Cell
Line

IC₅₀ (µM)

3a Isoindolin-1-one 2-(4-nitrophenyl) A549 (Lung) 15.2

3b Isoindolin-1-one 2-phenyl A549 (Lung) >50

4a
Isoindolin-1,3-

dione
N-(4-nitrophenyl) MCF-7 (Breast) 8.5

4b
Isoindolin-1,3-

dione
N-phenyl MCF-7 (Breast) 22.1

Pomalidomide
Isoindolin-1,3-

dione
4-amino

Multiple

Myeloma Cells
~1

Structure-Activity Relationship (SAR) Insights:

Nitro Group Contribution: The presence of a nitro group often enhances the anticancer

activity of isoindolinone derivatives. For example, compound 3a, with a 4-nitrophenyl

substituent, is significantly more active against A549 cells than its non-nitro counterpart, 3b.

Similarly, the N-(4-nitrophenyl)isoindoline-1,3-dione 4a shows greater potency against MCF-

7 cells compared to the N-phenyl derivative 4b.

Mechanism of Action: The cytotoxic effect of nitroaromatic compounds is often attributed to

their ability to generate reactive oxygen species (ROS) upon bioreduction within cancer cells,

leading to oxidative stress and apoptosis.

Comparison with Approved Drugs: While promising, the in vitro potencies of these simple

nitroisoindolinones are generally lower than that of clinically used drugs like Pomalidomide,

which features an amino group instead of a nitro group and has a more complex mechanism

of action involving immunomodulation.
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Experimental Protocols
MTT Assay for Cytotoxicity: The cytotoxic activity of the compounds is evaluated using the MTT

(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded

in 96-well plates and allowed to adhere overnight. The cells are then treated with various

concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). After

incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

The cells are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to

purple formazan crystals. The formazan crystals are then dissolved in a solubilization solution

(e.g., DMSO). The absorbance of the solution is measured at a wavelength of 570 nm using a

microplate reader. The IC₅₀ value, the concentration of the compound that causes 50%

inhibition of cell growth, is calculated from the dose-response curve.

Enzyme Inhibition
Phthalimide (isoindoline-1,3-dione) derivatives have been explored as inhibitors of various

enzymes. The introduction of electron-withdrawing groups, such as the nitro group, has been

shown to influence their inhibitory activity.

Comparison of α-Glucosidase Inhibitory Activity of
Phthalimide Derivatives
Structure-activity relationship studies on phthalimide derivatives as α-glucosidase inhibitors

have highlighted the importance of substituents on both the aromatic ring and the nitrogen

atom.

Compound ID
Phthalimide Ring
Substituent

N-Substituent
α-Glucosidase
Inhibition (IC₅₀, µM)

5a Unsubstituted Phenyl 150

5b 4-Nitro Phenyl 85

5c 4,5,6,7-Tetrachloro Phenyl 25

Acarbose - - 750

Structure-Activity Relationship (SAR) Insights:
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Electron-Withdrawing Groups: The introduction of electron-withdrawing groups on the

phthalimide ring enhances the α-glucosidase inhibitory activity.[1] The 4-nitro derivative 5b is

more potent than the unsubstituted analog 5a.[1]

Hydrophobicity of N-Substituent: The hydrophobicity of the substituent at the nitrogen atom

of the phthalimide skeleton also plays a critical role in the inhibitory activity.[1]

Synergistic Effects: The highest potency is achieved with multiple electron-withdrawing

substituents, as seen in the tetrachloro derivative 5c, which is a more potent inhibitor than

the known drug acarbose.[1]

Experimental Protocols
α-Glucosidase Inhibition Assay: The α-glucosidase inhibitory activity is determined

spectrophotometrically. A mixture of α-glucosidase enzyme solution and the test compound

(dissolved in a suitable buffer) is pre-incubated at 37°C. The reaction is initiated by the addition

of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). The hydrolysis of pNPG by α-

glucosidase releases p-nitrophenol, which can be monitored by measuring the increase in

absorbance at 405 nm. The inhibitory activity of the compound is expressed as the

concentration required to inhibit 50% of the enzyme activity (IC₅₀).

Visualizing the Synthesis and Activity Landscape
To better understand the relationships and workflows discussed, the following diagrams are

provided.
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General Experimental Workflow for SAR Studies
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Caption: General experimental workflow for SAR studies.
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Key SAR Findings for Nitroisoindolinones

Position of NO₂ Group

Biological Activity
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than 3-NO₂

Nature of N-Substituent

Halogenated/Electron-withdrawing
groups often enhance activity
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Caption: Key SAR findings for nitroisoindolinones.

Conclusion
The structure-activity relationship of nitroisoindolinone derivatives indicates that both the

position of the nitro group and the nature of the N-substituent are pivotal in determining their

biological activity. Generally, a 4-nitro substitution is favorable for antimicrobial and anticancer

activities compared to a 3-nitro substitution. Furthermore, the introduction of electron-

withdrawing groups, such as halogens, on the N-phenyl ring can enhance the potency of these

compounds. While the reviewed nitroisoindolinone derivatives exhibit promising, albeit

moderate, biological activities, they represent a valuable scaffold for the design and

development of novel therapeutic agents. Further optimization, guided by the SAR principles

outlined in this guide, could lead to the discovery of more potent and selective drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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